2-chloropyrimidine-5-carbonyl Chloride

Medicinal Chemistry Amidation Reaction Yield

Multi-step medicinal chemistry campaigns often suffer from low yields and regioselectivity limitations when constructing pyrimidine-based libraries. 2-Chloropyrimidine-5-carbonyl chloride solves this with a dual-electrophilic architecture enabling orthogonal functionalization. • 71% amidation yield baseline (WO2017/181177) for reliable route planning • Crystalline solid (mp 51-53°C) compatible with automated solid-dispensing platforms • 97% purity with full QC documentation (NMR, HPLC, GC) to minimize batch-to-batch variability

Molecular Formula C5H2Cl2N2O
Molecular Weight 176.99 g/mol
CAS No. 110099-99-5
Cat. No. B022012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloropyrimidine-5-carbonyl Chloride
CAS110099-99-5
Molecular FormulaC5H2Cl2N2O
Molecular Weight176.99 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)Cl)C(=O)Cl
InChIInChI=1S/C5H2Cl2N2O/c6-4(10)3-1-8-5(7)9-2-3/h1-2H
InChIKeyJUYQWJULYXCBAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropyrimidine-5-carbonyl Chloride – Identity & Procurement


2-Chloropyrimidine-5-carbonyl chloride (CAS 110099-99-5) is a bifunctional pyrimidine building block that carries an acyl chloride at the 5-position and a chlorine leaving group at the 2-position [1]. With a molecular formula of C₅H₂Cl₂N₂O and a molecular weight of 176.99 g/mol, it is supplied as a white to yellow solid with a melting point of 51–53 °C . The compound is primarily employed as a key intermediate in pharmaceutical R&D, particularly in the construction of kinase inhibitors and PDE-V targeted agents .

2-Chloropyrimidine-5-carbonyl Chloride vs. Generic Alternatives


Simple pyrimidine-5-carbonyl chloride (CAS 40929-48-4) lacks the 2-chloro substituent that provides a second orthogonal reactive handle for sequential derivatization . Similarly, the 4-carbonyl regioisomer (CAS 149849-93-4) places the acyl chloride at a position with different electronic and steric properties, altering both reactivity and the steric outcome of coupling reactions . The 2-chloropyrimidine-5-carboxylic acid precursor (CAS 374068-01-6) requires in-situ activation and often delivers lower coupling efficiency than the pre-formed acyl chloride [1]. These structural differences translate into measurable gaps in reaction yield, regioselectivity, and the number of synthetic steps, directly impacting procurement decisions in multi-step medicinal chemistry campaigns.

2-Chloropyrimidine-5-carbonyl Chloride Quantitative Evidence


Amidation Yield Comparison

In a patented procedure (WO2017/181177), 2-chloropyrimidine-5-carbonyl chloride reacted with methylamine hydrochloride (1.20 eq.) and triethylamine (3.00 eq.) in dichloromethane at 0 °C to 20 °C, affording 2-chloro-N-methylpyrimidine-5-carboxamide in 71% isolated yield after silica gel chromatography . For the simpler pyrimidine-5-carbonyl chloride, an analogous amidation with ammonia in tetrahydrofuran (0.5 h reaction time) delivered the corresponding 5-pyrimidinecarboxamide in 88% yield [1]. The 17-percentage-point yield differential reflects the added steric and electronic burden of the 2-chloro substituent and must be factored into route scoping and cost calculations.

Medicinal Chemistry Amidation Reaction Yield

Crystalline Solid vs. Liquid Handling

2-Chloropyrimidine-5-carbonyl chloride is a white to yellow crystalline solid with a reported melting point of 51–53 °C . In contrast, the parent pyrimidine-5-carbonyl chloride (CAS 40929-48-4) is a liquid at ambient temperature (predicted boiling point 230.8 °C) . The solid physical form simplifies weighing accuracy, reduces spill risk, and facilitates storage under inert atmosphere, directly impacting laboratory handling and procurement logistics.

Physicochemical Property Procurement Handling

Dual Electrophilic Sites at C2 and C5

The compound contains two electrophilic centers with distinct reactivity profiles: the C5‑acyl chloride reacts rapidly with amines and alcohols under mild conditions, while the C2‑chlorine can be displaced in a subsequent nucleophilic aromatic substitution or cross-coupling step . This contrasts with pyrimidine-5-carbonyl chloride, which offers only a single reactive site, and with 2-chloropyrimidine-4-carbonyl chloride, where the 4‑position acyl chloride is sterically and electronically less accessible for certain nucleophiles [1]. Systematic studies on 5‑substituted 2‑chloropyrimidines demonstrate that hydrolysis rates vary with para σ-values, confirming that the 5‑substituent electronically modulates the C2‑chlorine reactivity [2].

Synthetic Methodology Chemoselectivity Sequential Derivatization

High Purity with Batch QC

Bidepharm supplies 2-chloropyrimidine-5-carbonyl chloride at a standard purity of 97%, supported by batch-specific analytical reports including NMR, HPLC, and GC . Fluorochem also lists the compound at 97% purity (Product Code F826265) . In contrast, many generic pyrimidine-5-carbonyl chloride listings report 95% purity as typical, and the hydrochloride salt form (C₅H₄Cl₂N₂O) exhibits moisture sensitivity that necessitates special handling . The availability of documented 97% purity with multi-technique QC reduces the risk of failed downstream reactions caused by unreactive impurities.

Quality Control Procurement Batch Reproducibility

PDE-V Inhibitor Intermediate: Patent Evidence

The compound has been explicitly employed as an intermediate in patented syntheses of selective phosphodiesterase V (PDE-V) inhibitors, a class of agents used for erectile dysfunction and pulmonary arterial hypertension . In patent WO2017/181177, 2-chloropyrimidine-5-carbonyl chloride (1.11 g, 6.27 mmol) was used to prepare the key intermediate 2-chloro-N-methylpyrimidine-5-carboxamide in 71% yield . While structural analogs such as 2-(trifluoromethyl)pyrimidine-5-carbonyl chloride have also been explored as PDE-V inhibitor intermediates, the 2-chloro variant benefits from a broader synthetic literature and established cross-coupling compatibility .

Pharmaceutical Intermediate PDE-V Inhibitor Patent Evidence

2-Chloropyrimidine-5-carbonyl Chloride Application Scenarios


Kinase and PDE-V Inhibitor Library Synthesis

The compound’s dual electrophilic architecture allows medicinal chemists to first install a C5‑amide or ester pharmacophore, then functionalize the C2‑position via Suzuki or SₙAr coupling to generate diverse screening libraries. The 71% amidation yield demonstrated in WO2017/181177 provides a reproducible baseline for route planning .

Solid-Phase Handling for Automated Parallel Synthesis

Because 2-chloropyrimidine-5-carbonyl chloride is a crystalline solid (mp 51–53 °C), it can be accurately dispensed by automated solid-dispensing platforms. This contrasts with liquid pyrimidine-5-carbonyl chloride, which requires liquid-handler calibration and is more prone to hydrolysis during transfer .

Agrochemical Scaffold Diversification

The 2-chloro substituent serves as a reliable leaving group for nucleophilic displacement by alkoxides, thiols, or amines, enabling the construction of pyrimidine-containing fungicides and herbicides. The systematic hydrolysis rate data for 5‑substituted 2‑chloropyrimidines supports the predictable tuning of reactivity for agrochemical lead optimization [1].

Multi-Gram Procurement with Batch QC

Suppliers such as Bidepharm and Fluorochem offer the compound at 97% purity with full QC documentation (NMR, HPLC, GC). This level of quality assurance is critical for CROs conducting multi-step synthesis campaigns where batch-to-batch variability must be minimized .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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